3-Phenyl-butyryl chloride

Vue d'ensemble

Description

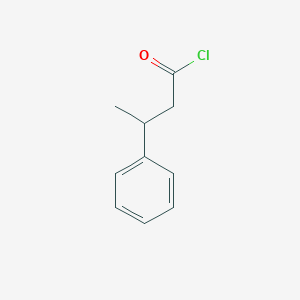

3-Phenyl-butyryl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is also known by other names such as benzenepropanoyl chloride, β-methyl- and 3-phenylbutyryl chloride .

Méthodes De Préparation

3-Phenyl-butyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically takes place under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases .

Analyse Des Réactions Chimiques

Friedel-Crafts Acylation

3-Phenyl-butyryl chloride serves as an effective electrophilic acylating agent in Friedel-Crafts reactions. When treated with a Lewis acid catalyst (e.g., AlCl₃), it generates an acylium ion intermediate that reacts with aromatic rings to form ketones. For example:

Key considerations:

-

Carbocation rearrangements may occur if the intermediate forms a more stable carbocation (e.g., hydride shifts), leading to unexpected products .

-

Reaction rates depend on the aromatic substrate’s electron density, with electron-rich arenes reacting faster .

Amide Formation with Amines

The compound reacts vigorously with primary amines via nucleophilic acyl substitution. For instance, with ethylamine:

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous conditions yields 3-phenylbutyric acid:

This reaction is highly exothermic and typically proceeds at room temperature .

Catalytic Cross-Coupling Reactions

This compound participates in palladium-catalyzed carbonylation reactions. For example, with aryl halides in the presence of Pd(Xantphos), it forms aryl ketones via CO insertion:

Key steps :

Applications De Recherche Scientifique

Organic Synthesis

Role as an Acylating Agent

3-Phenyl-butyryl chloride is primarily utilized as an acylating agent in organic synthesis. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters and amides. This property is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Biological Activities

Although specific biological activities of this compound have not been extensively documented, its structure suggests potential interactions with biological systems. Compounds with similar structures often exhibit bioactive properties, making this compound a candidate for further investigation in medicinal chemistry. Its reactivity as an acylating agent may allow it to interact with biological molecules, potentially leading to therapeutic applications.

Case Study: Synthesis of Pharmaceuticals

A notable application of this compound is its use in the synthesis of pharmaceutical intermediates. For instance, researchers have employed this compound to synthesize various derivatives that exhibit pharmacological activity. In one study, the compound was used to create analogs of known drugs, demonstrating its utility in drug development .

Agrochemicals

This compound serves as an important intermediate in the production of agrochemicals. Its ability to form esters and amides makes it valuable for synthesizing herbicides and pesticides. The compound's reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact .

Environmental Considerations

The synthesis of agrochemicals using this compound can be optimized to minimize environmental impact. For example, methods that reduce waste and improve yield are being explored, aligning with sustainable practices in chemical manufacturing .

Mécanisme D'action

3-Phenyl-butyryl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are used as acylating agents, this compound is unique due to its specific structure, which includes a phenyl group and a butanoyl chain. This structure imparts different reactivity and selectivity in chemical reactions .

Comparaison Avec Des Composés Similaires

- Benzoyl chloride

- Acetyl chloride

- 4-Phenylbutanoyl chloride

Activité Biologique

3-Phenyl-butyryl chloride, a compound featuring an acyl chloride functional group, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its role as an acylating agent, its implications in drug development, and relevant research findings.

This compound (CAS Number: 51552-98-8) is characterized by its acyl chloride functional group, which allows it to act as an acylating agent. This property enables it to react with various nucleophiles such as alcohols, amines, and thiols, facilitating the formation of new carbon-carbon bonds. These reactions are crucial for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.

Biological Activity

1. Acylating Agent:

The acyl chloride group in this compound makes it a potent acylating agent. It can be utilized to modify biomolecules, potentially enhancing their biological activity or altering their pharmacokinetic properties.

2. Scaffold for Drug Development:

The structural features of this compound suggest its potential as a scaffold in drug development. The aromatic ring and carbonyl group resemble structures found in various bioactive compounds. Researchers can modify this molecule to introduce different functionalities, allowing exploration against various biological targets .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives related to this compound. For instance, compounds derived from similar structures showed significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MCF-7 | 38.385 ± 4.5 |

| 6b | HeLa | 49.30 ± 7.5 |

| 6c | HeLa | 54.11 ± 7.4 |

These results indicate that modifications in the structure can lead to varying degrees of cytotoxicity, suggesting that further exploration of this compound derivatives could yield promising anticancer agents .

Mechanistic Studies

Mechanistic studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression. For example, certain derivatives exhibited inhibitory activity against GSK-3β, a target implicated in various cellular processes including cell proliferation and apoptosis . The following table outlines the enzyme inhibitory activities of selected compounds:

| Compound | GSK-3β IC50 (nM) |

|---|---|

| 16a | 4.4 |

| 16b | 3.1 |

| 16c | Higher than 16b |

These findings highlight the potential of structurally related compounds to serve as effective inhibitors, paving the way for further development in therapeutic contexts .

Case Study: Synthesis and Application

One notable study focused on synthesizing derivatives of this compound for evaluating their anticholinesterase activity. The synthesized compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing promising inhibitory effects that could have implications for treating neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

3-phenylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXRFFRVJOHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.